molecular formula C9H9N3O3 B14535986 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one CAS No. 62068-52-4

3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Cat. No.: B14535986
CAS No.: 62068-52-4
M. Wt: 207.19 g/mol
InChI Key: RULZLCHSAZWAFN-UHFFFAOYSA-N
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Description

3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that contains an oxadiazine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Substitution reactions can occur at the pyridine ring or the oxadiazine ring, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can lead to a wide range of substituted oxadiazines.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with oxadiazine rings are often studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them of interest for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated as potential treatments for various diseases, including infections and cancers.

Industry

In industry, such compounds may be used in the development of new materials with specific properties. For example, they could be used in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one include other oxadiazine derivatives, such as:

  • 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
  • 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-3-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. Its structure may confer unique reactivity, biological activity, or material properties that distinguish it from other similar compounds.

Properties

CAS No.

62068-52-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-methyl-6-(1-oxidopyridin-1-ium-4-yl)-4H-1,3,5-oxadiazin-2-one

InChI

InChI=1S/C9H9N3O3/c1-11-6-10-8(15-9(11)13)7-2-4-12(14)5-3-7/h2-5H,6H2,1H3

InChI Key

RULZLCHSAZWAFN-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(OC1=O)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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